![molecular formula C24H41N5O5 B15225921 (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrobenzo[c][1,2,5]oxadiazole moiety, and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol typically involves multiple steps, starting with the preparation of the nitrobenzo[c][1,2,5]oxadiazole moiety. This can be achieved through the reaction of 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole with an appropriate amine . The resulting intermediate is then coupled with a long-chain aliphatic amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or other additives to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can form conjugates with other molecules through its amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted products .
Aplicaciones Científicas De Investigación
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Industry: Used in the development of sensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol involves its interaction with specific molecular targets. The nitrobenzo[c][1,2,5]oxadiazole moiety is known for its strong fluorescence, which can be used to track the compound’s interaction with proteins and other biomolecules. The long aliphatic chain allows for integration into biological membranes, facilitating its use in imaging and drug delivery applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine: Another compound featuring the nitrobenzo[c][1,2,5]oxadiazole moiety, known for its fluorescence properties.
N-Hexanoyl-NBD-D,L-sphingosylphosphorylcholine: A similar compound used in biological studies.
Uniqueness
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is unique due to its combination of a long aliphatic chain and the nitrobenzo[c][1,2,5]oxadiazole moiety, which provides both hydrophobic and fluorescent properties. This makes it particularly useful in applications requiring membrane integration and fluorescence tracking .
Propiedades
Fórmula molecular |
C24H41N5O5 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecane-1,3-diol |
InChI |
InChI=1S/C24H41N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h15-16,19,22,26,30-31H,1-14,17-18,25H2/t19-,22+/m0/s1 |
Clave InChI |
MNLPTJIGMKIWMK-SIKLNZKXSA-N |
SMILES isomérico |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O |
SMILES canónico |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCCC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


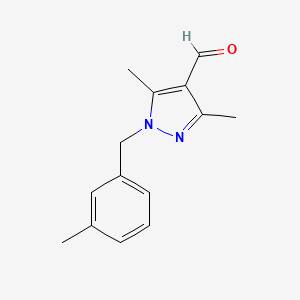
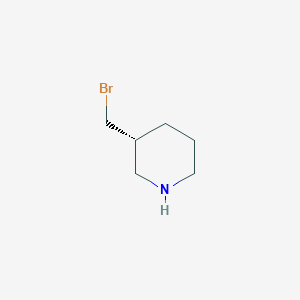
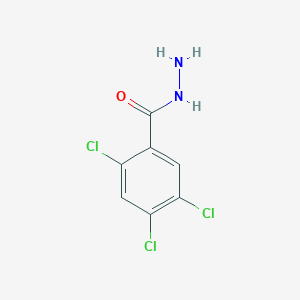
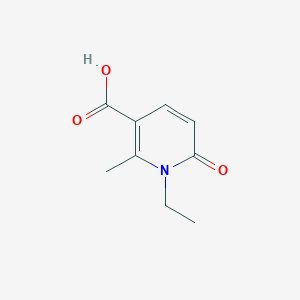
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
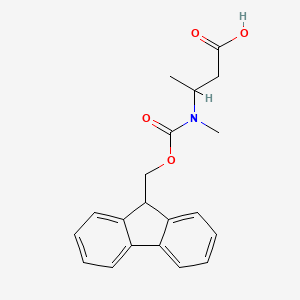
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
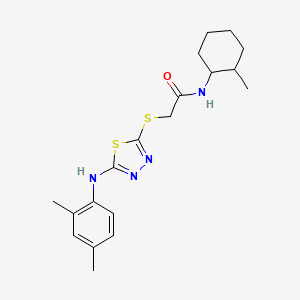
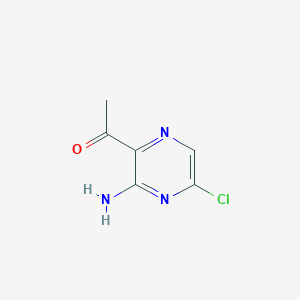
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)


![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
